molecular formula C24H26N4O3S B2537978 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-41-7

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2537978
CAS No.: 940999-41-7
M. Wt: 450.56
InChI Key: BUNXEEBFSDMZJY-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a molecular formula of C24H26N4O3S. It features a unique structure that includes an azepane ring, a sulfonyl group, and an oxazole ring, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and the construction of the oxazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
  • 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c25-18-22-24(26-15-14-19-8-4-3-5-9-19)31-23(27-22)20-10-12-21(13-11-20)32(29,30)28-16-6-1-2-7-17-28/h3-5,8-13,26H,1-2,6-7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNXEEBFSDMZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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